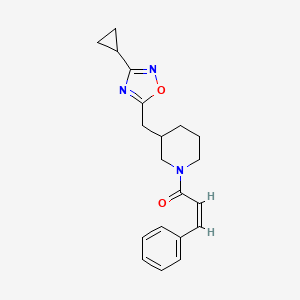

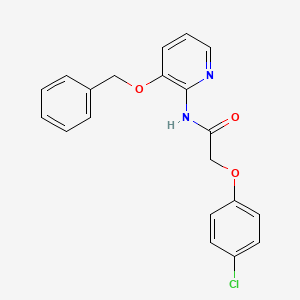

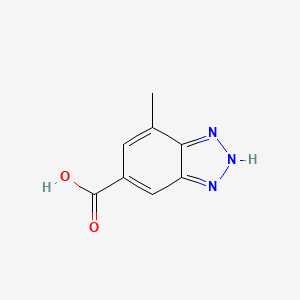

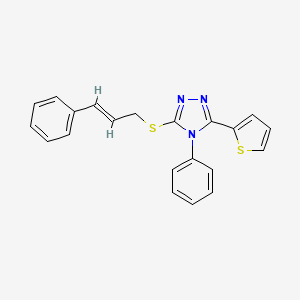

![molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1](/img/structure/B2781711.png)

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit significant antimicrobial properties . They are often explored for their potential to act against pathogenic microorganisms, which is crucial given the rise of multidrug-resistant strains. The structural framework of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one could be modified to enhance its efficacy as an antimicrobial agent.

Anticancer Therapeutics

The pyrimidine nucleus is a common feature in many anticancer drugs . It’s involved in the modulation of myeloid leukemia and has been found in treatments for breast cancer and idiopathic pulmonary fibrosis. Research into the specific activities of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one could lead to the development of new anticancer medications.

Antiviral Agents

Pyrimidine scaffolds have shown promise as antiviral agents . Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, this compound could be a candidate for the development of new therapies targeting various viral infections.

Cardiovascular Research

Pyrimidine derivatives are known to have applications in cardiovascular therapy , including as antihypertensive agents. The unique structure of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one may offer new pathways for treating cardiovascular diseases.

Neuroprotection

There is evidence that pyrimidine derivatives can contribute to neuroprotection , potentially offering benefits for conditions like retinal ganglion cell damage. Further exploration of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in this context could lead to novel treatments for neurodegenerative diseases.

Anti-inflammatory and Analgesic Applications

The compound’s framework is conducive to anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new pain relief medications that could be more effective or have fewer side effects than current options.

Antidiabetic Research

Pyrimidine derivatives have been associated with antidiabetic effects , acting as DPP-IV inhibitors. Investigating the specific interactions of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with biological targets could lead to advances in diabetes treatment.

Safety And Hazards

Direcciones Futuras

The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .

Propiedades

IUPAC Name |

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEWNFMUUYKRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)